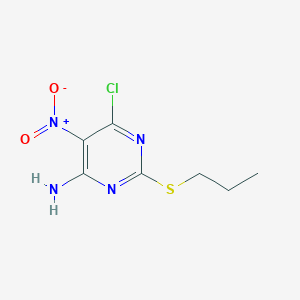
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine, also known as CPPT, is a nitrogen heterocyclic compound. It is used as a reactant in the synthesis of carba-nucleosides as potent antagonists of ADP purinergic receptor P2Y12 on human platelets .
Synthesis Analysis
The synthesis of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves several steps. One method involves reacting 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine with a cyclopentyl intermediate followed by reducing the obtained intermediate in an iron powder/acetic acid system . Another method involves reacting sodium dithionite with a compound in a mixed solvent of water and an organic solvent .Molecular Structure Analysis
The molecular formula of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine is C7H9ClN4O2S. The molecular weight is 248.69 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine include ring-closure reactions, sulfur alkylation reactions, nitration reactions, and chlorination .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activities
Pyrimidines, including derivatives similar to 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine, have been identified for their pharmacological effects, such as anti-inflammatory activities. These compounds inhibit the expression and activities of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The synthesis methods for pyrimidines are diverse, contributing to a wide array of derivatives with potent anti-inflammatory effects. Structure-activity relationships (SARs) have been extensively studied, providing insights for the development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Pharmacological Active Compounds
Pyrimidine derivatives are recognized for a vast range of pharmacological activities, underscoring the pyrimidine core as a promising scaffold for developing new biologically active compounds. These substances display antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The analysis of pyrimidine structures in active drugs, alongside candidates for new drug development, facilitates the search for compounds with desired pharmacological activities. This systematic analysis serves as a foundation for further research into new, effective, and safe medicines (Chiriapkin, 2022).
Optoelectronic Materials
The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials. These derivatives are pivotal for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of these materials highlight the potential of pyrimidine derivatives in photon-based electronics, showcasing their application in the development of luminescent small molecules and chelate compounds (Lipunova et al., 2018).
Safety And Hazards
When handling 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
Zukünftige Richtungen
The preparation method of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine has been improved to be simple, convenient, economical, and environmentally friendly, which is beneficial for the industrial production of the medicine . The raw materials are easily available, suggesting that this compound may continue to be used in the synthesis of pharmaceuticals .
Eigenschaften
IUPAC Name |
6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPNPORTLYFXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855777 | |
| Record name | 6-Chloro-5-nitro-2-(propylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine | |
CAS RN |
339286-30-5 | |
| Record name | 6-Chloro-5-nitro-2-(propylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




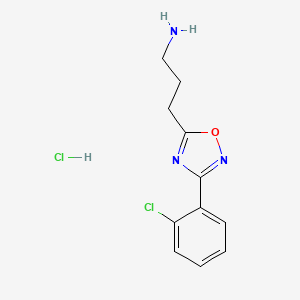
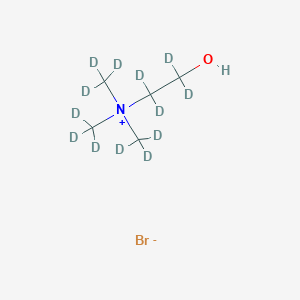
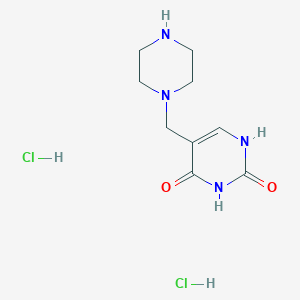
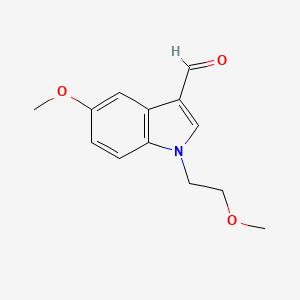
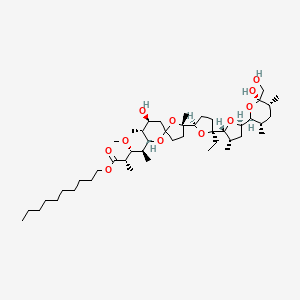
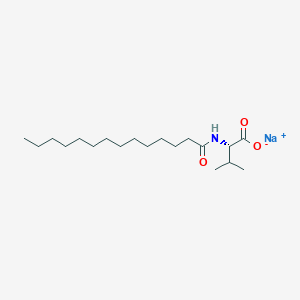
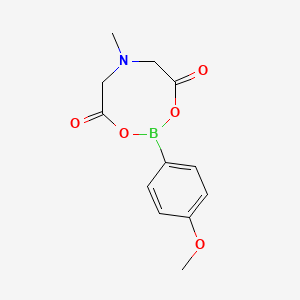
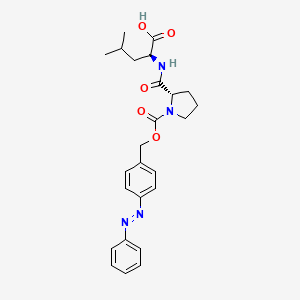
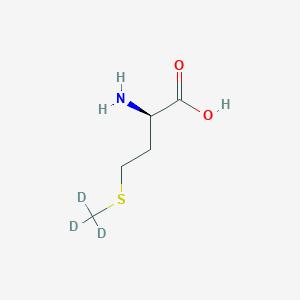
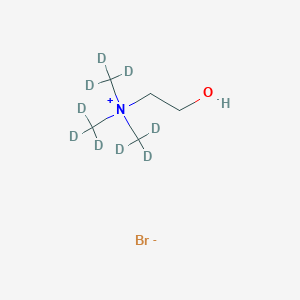

![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)
